cGKII Inhibitory Potency of AP-C1 Relative to the Closest Structural Analog AP-C3
AP-C1 demonstrates superior cGKII inhibitory potency compared to its close structural analog AP-C3. The 3,4-dimethoxyphenethyl substitution pattern in AP-C1 confers a pIC50 of 6.5 for cGKII inhibition, whereas AP-C3, which differs in the nature of the substituent at the pyrimidine 2-amino position, exhibits a reduced pIC50 of 6.3 .
| Evidence Dimension | cGKII inhibitory potency (pIC50) |
|---|---|
| Target Compound Data | pIC50 6.5 (corresponding to IC50 ~316 nM) |
| Comparator Or Baseline | AP-C3: pIC50 6.3 (corresponding to IC50 ~501 nM) |
| Quantified Difference | AP-C1 is 1.58-fold more potent (0.2 log units higher pIC50) |
| Conditions | Enzymatic cGKII inhibition assay (vendor-reported pIC50 values) |
Why This Matters
This difference demonstrates that the specific 3,4-dimethoxyphenethyl substitution in AP-C1 is not interchangeable; substitution with a modified phenethyl group (AP-C3) results in measurable potency loss, directly impacting assay sensitivity and therapeutic window considerations.
